molecular formula C11H13N5 B1507496 5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine CAS No. 915924-89-9

5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine

Cat. No. B1507496
M. Wt: 215.25 g/mol
InChI Key: RTORDBDRTYVRHS-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the role or use of the compound in various industries or research.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties such as melting point, boiling point, solubility, and density, and chemical properties such as reactivity, stability, and acidity/basicity.


Scientific Research Applications

Antimicrobial Activities

Research on 1,2,4-triazole derivatives, including compounds structurally related to 5-(4-ethylphenyl)-3-hydrazinyl-1,2,4-triazine, has demonstrated significant antimicrobial activities. These compounds have been synthesized and tested against various microorganisms, showing good to moderate efficacy. The antimicrobial properties are attributed to the structural framework of the 1,2,4-triazole and its derivatives, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Epoxy Resin Curing Agents

A study focused on novel piperazinylo bisaryl hydrazino-s-triazine derivatives, including structural analogs of 5-(4-ethylphenyl)-3-hydrazinyl-1,2,4-triazine, explored their use as epoxy resin curing agents. These compounds have been employed to cure epoxy resins, enhancing the mechanical properties of the resulting materials. The research highlights the versatility of triazine derivatives in industrial applications, particularly in improving epoxy resin systems' performance (J. Chaudhari, 2009).

Anticancer and Antibacterial Agents

Further studies have synthesized and evaluated the biological activities of triazine derivatives, revealing anticancer and antibacterial potential. These compounds, related to the core structure of 5-(4-ethylphenyl)-3-hydrazinyl-1,2,4-triazine, have shown effectiveness against specific cancer cell lines and microbial strains. The research underscores the therapeutic potential of triazine derivatives in medicinal chemistry for developing new treatment options (Astakhina et al., 2016).

Anti-Influenza Virus Activity

One study described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine, demonstrating significant anti-influenza A virus activity. These findings suggest the potential of triazine and pyrazole derivatives, related to 5-(4-ethylphenyl)-3-hydrazinyl-1,2,4-triazine, in developing antiviral drugs, particularly against the H5N1 subtype of the influenza virus (Hebishy et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves predicting or suggesting future research directions, potential applications, or improvements to the synthesis method.


properties

IUPAC Name

[5-(4-ethylphenyl)-1,2,4-triazin-3-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-2-8-3-5-9(6-4-8)10-7-13-16-11(14-10)15-12/h3-7H,2,12H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTORDBDRTYVRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=NC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650896
Record name 5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine

CAS RN

915924-89-9
Record name 5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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